 
            | REACTION_CXSMILES | NC1C=C(C=CC=1)OC1C(F)=C(O[C:14]2[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][C:15]=2OC)C(F)=C(OC2C=C(C#N)C=C(OC)C=2C2C=CC=CC=2)N=1.N#CN.Cl>C(O)C>[C:18]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]1[CH:23]=[CH:24][CH:14]=[CH:15][CH:16]=1 | 
| Name | |
| Quantity | 
                                                                                    0.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N#CN                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester                                                                                                                                                                     | 
| Quantity | 
                                                                                    0.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC=1C=C(OC2=NC(=C(C(=C2F)OC2=C(C=C(C(=O)OCC)C=C2)OC)F)OC2=C(C(=CC(=C2)C#N)OC)C2=CC=CC=C2)C=CC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N#CN                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After refluxing for 19 hours                                                                             | 
| Duration | 
                                                                                19 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                refluxing                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The reaction mixture was concentrated in vacuo                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                purified by HPLC                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |